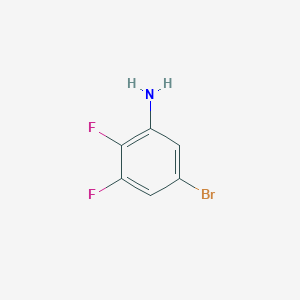

5-Bromo-2,3-difluoroaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSZXOVPCQXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724889 | |

| Record name | 5-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-68-0 | |

| Record name | Benzenamine, 5-bromo-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a cornerstone of modern medicinal chemistry and materials science. The introduction of halogen atoms onto an aniline (B41778) framework profoundly alters the molecule's electronic nature, lipophilicity, metabolic stability, and potential for intermolecular interactions. mdpi.comnih.gov Fluorine, in particular, is widely employed in drug discovery to enhance properties such as binding affinity to biological targets and to improve pharmacokinetic profiles by blocking sites of metabolic degradation. nih.gov

Simultaneously, heavier halogens like bromine serve a dual purpose. Bromine atoms are key reactive handles for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.gov Furthermore, bromine can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid, which can be crucial for molecular recognition at a protein's active site. acs.org

Compounds like 5-Bromo-2,3-difluoroaniline, which contain both fluorine and bromine, are classified as polyhalogenated building blocks. acs.org The specific substitution pattern of the halogens on the aromatic ring is not trivial; it governs the regioselectivity of subsequent reactions and fine-tunes the electronic environment of the entire molecule, making such compounds highly valuable for creating structurally diverse and functionally optimized molecules. researchgate.net

Overview of Strategic Importance in Synthetic Organic Chemistry

The strategic value of 5-Bromo-2,3-difluoroaniline in synthetic organic chemistry stems from its nature as a versatile, multi-functionalized precursor. Its structure offers several sites for chemical modification, allowing for the stepwise and controlled construction of more elaborate molecules.

The primary reactive centers of this compound are the amino group and the bromine atom. The amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and, more significantly, serves as the key site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental tools for modern synthesis, enabling the connection of the difluorobromophenyl moiety to other molecular fragments.

The utility of this compound as a synthetic intermediate is highlighted in advanced chemical methodologies. For example, polyhalogenated anilines are effective aryl group donors in processes that generate aryldiazonium salts for subsequent transformations. acs.org This allows for the synthesis of complex aldehydes that would be challenging to prepare using traditional methods. acs.org The resulting products, bearing multiple halogen sites, are themselves valuable intermediates for further functionalization. acs.org

Derivatives of this compound are being explored for various high-value applications. The compound serves as a direct starting material for the synthesis of more complex molecules with potential therapeutic uses, including antiviral and anticancer agents. smolecule.com It also acts as a foundational block for creating novel materials where its specific electronic and physical properties can be harnessed. smolecule.com

The following table summarizes key transformations and derivatives of this compound, underscoring its role as a versatile synthetic intermediate.

| Starting Material | Reaction Type | Resulting Intermediate/Derivative | Potential Application of Derivative | Reference |

| This compound | Diazotization / Heck-type Reaction | (5-Bromo-2,3-difluorophenyl)acetaldehyde | Intermediate for indole (B1671886) synthesis | acs.org |

| This compound | N-alkylation (with cyclopropylamine) | 5-bromo-N-cyclopropyl-2,3-difluoroaniline | Antiviral (e.g., against Hepatitis C), Anticancer Agents | smolecule.com |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2,3 Difluoroaniline

Cross-Coupling Reaction Pathways

The bromine atom at the C-5 position of 5-Bromo-2,3-difluoroaniline is the primary site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are typically catalyzed by transition metals, most notably palladium.

Palladium-Catalyzed Cross-Coupling Reactions

While the specific application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings directly on this compound is not extensively detailed in readily available literature, the reactivity of similar bromo-fluoro-aniline systems provides a strong basis for its potential in these transformations. The electronic nature of the substrate—possessing both a strong electron-donating group (NH₂) and moderate electron-withdrawing groups (F)—influences catalyst and ligand selection.

In a documented synthetic pathway, this compound is first modified at the amine functional group before undergoing subsequent cross-coupling. For instance, it can be acylated with a suitable acid chloride. The resulting N-acylated brominated intermediate may then undergo palladium-catalyzed reactions. This preliminary functionalization of the amino group can alter the electronic properties of the aromatic ring, which can be a strategic step to facilitate subsequent cross-coupling at the C-Br bond.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction would involve coupling with an aryl or heteroaryl boronic acid or ester to produce a substituted difluoro-biphenyl-amine derivative. The reaction typically requires a palladium(0) catalyst, a phosphine-based ligand, and a base. The choice of ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product Type |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | 5-Aryl-2,3-difluoroaniline |

This table represents a generalized reaction scheme based on established Suzuki-Miyaura coupling principles.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. Applying this to this compound would result in the synthesis of a difluoro-diaminobenzene derivative. This reaction is highly dependent on the selection of a palladium catalyst and a specialized bulky electron-rich phosphine (B1218219) ligand, such as those from the biarylphosphine class (e.g., XPhos, SPhos), along with a strong, non-nucleophilic base like sodium tert-butoxide.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product Type |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, K₂CO₃ | N-Substituted-2,3-difluoro-benzene-1,5-diamine |

This table represents a generalized reaction scheme based on established Buchwald-Hartwig amination principles.

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction on this compound would yield a 5-alkynyl-2,3-difluoroaniline. The classic Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 5-Alkynyl-2,3-difluoroaniline |

This table represents a generalized reaction scheme based on established Sonogashira coupling principles.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative pathway for forming C-N and C-O bonds. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrates. A copper-catalyzed amination of this compound would involve reacting it with an amine in the presence of a copper(I) salt and a ligand, such as a diamine or an amino acid.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the ring of this compound is a complex process. In a typical SₙAr reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atoms are potential leaving groups for SₙAr. However, the powerful electron-donating amino group at the C-1 position is meta to both the C-5 bromine and the C-3 fluorine, and ortho to the C-2 fluorine. This amino group significantly increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, direct SₙAr reactions on this compound are challenging and generally require harsh conditions or prior modification of the amino group to reduce its electron-donating ability (e.g., by converting it to an amide or a diazonium salt).

In a documented multi-step synthesis, this compound undergoes an initial acylation at the nitrogen atom. The resulting amide, N-(5-bromo-2,3-difluorophenyl)carboxamide, can then undergo an intramolecular cyclization. This cyclization can be viewed as an intramolecular nucleophilic aromatic substitution where the amide oxygen or nitrogen acts as the nucleophile, displacing one of the adjacent fluorine atoms to form a new heterocyclic ring fused to the benzene (B151609) core. This strategy effectively overcomes the deactivating effect of the free amino group by transforming it into a directing group that facilitates the desired substitution.

Reactivity at Bromine and Fluorine Sites

The reactivity of the halogen substituents in this compound is a key aspect of its chemical behavior. The carbon-bromine (C-Br) bond is generally more susceptible to cleavage than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. This is a well-established trend in the reactivity of aryl halides, where the bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings preferentially occur at the bromine-substituted position.

While the C-F bonds are significantly more stable and less reactive under typical cross-coupling conditions, they can undergo nucleophilic aromatic substitution (SNAr). However, this usually requires harsh reaction conditions and the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the electron-donating nature of the amino group somewhat deactivates the ring for SNAr, making the selective substitution of the fluorine atoms challenging. The relative positioning of the fluorine atoms ortho and meta to the amino group also influences their reactivity in such transformations.

Chemo- and Regioselectivity in Substitution Events

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. In palladium-catalyzed amination reactions, for instance, the catalyst system plays a crucial role in determining which halogen is substituted. Studies on similar polyhalogenated aromatic compounds have shown that specific ligand and catalyst combinations can selectively target the C-Br bond over C-Cl or C-F bonds. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine, palladium catalysis with Xantphos as a ligand leads exclusively to the substitution of the bromide. This high chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating its oxidative addition to the palladium(0) center.

Regioselectivity is also a critical consideration. In electrophilic aromatic substitution reactions on the aniline (B41778) ring, the directing effects of the amino and halogen substituents will govern the position of the incoming electrophile. The strong ortho-, para-directing effect of the amino group, combined with the deactivating and meta-directing effects of the halogens, leads to a complex substitution pattern that can be exploited for specific synthetic outcomes.

Derivatization of the Amino Group

The amino group of this compound is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Formation of Amides and Sulfonamides

The primary amine of this compound readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis and are widely used to modify the electronic and steric properties of the parent molecule, often as a strategy in the development of new pharmaceutical agents.

Table 1: Representative Amide and Sulfonamide Synthesis from Anilines

| Reactant 1 | Reactant 2 | Product Type | Reagents and Conditions | Reference |

| Carboxylic Acid | Amine | Amide | HATU, DIEA or TEA, DMF, RT, 30-60 min | Current time information in Bangalore, IN. |

| Amine | Acyl Chloride | Amide | Base (e.g., pyridine), DCM, 0 °C to RT | d-nb.info |

| Amine | Sulfonyl Chloride | Sulfonamide | Pyridine, RT, 24 hrs | alfa-chemistry.com |

| 2,5-Difluoroaniline | 4-Chlorobenzenesulfonyl chloride | Sulfonamide | Choline chloride/Glycerol DES, RT, 4h | libretexts.org |

Cyclization Reactions to Form Heterocyclic Systems

The aniline moiety of this compound is a key functional group for the synthesis of various heterocyclic systems through cyclization reactions. These heterocycles are prevalent in many biologically active compounds. For instance, substituted anilines are common precursors for the synthesis of indoles, quinolines, and benzimidazoles.

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While this requires the conversion of the aniline to a hydrazine, other methods allow for more direct routes. For example, Sonogashira coupling of a bromoaniline with a terminal alkyne, followed by an intramolecular cyclization, can yield indole derivatives. This approach has been utilized for the preparation of fluorinated indoles from the similar 6-bromo-2,3,4-trifluoroaniline.

Similarly, the synthesis of quinolines can be achieved through various named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis, all of which can utilize aniline derivatives as starting materials. iipseries.orgresearchgate.net Benzimidazole (B57391) derivatives can also be synthesized from ortho-phenylenediamines, which can be prepared from anilines, or through modern palladium-catalyzed methods. The bromo-substituent on the aniline ring can be retained during these cyclizations, providing a handle for further functionalization of the resulting heterocyclic core. For example, 5-bromo-2-aryl benzimidazole derivatives have been synthesized and evaluated for their biological activities. nih.gov

Functional Group Interconversions and Modifications

The functional groups of this compound can be interconverted or modified to introduce new functionalities, further expanding its synthetic utility.

Transformations of the Bromo Substituent

The bromo substituent is arguably the most versatile handle for synthetic transformations on the this compound scaffold. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.gov This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. The reaction is tolerant of a wide range of functional groups, including the aniline and fluoro substituents present in this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to N-arylated products. libretexts.orgwikipedia.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the aniline ring, significantly expanding the accessible chemical space.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and can be further transformed into other functional groups or used in the construction of conjugated systems.

Beyond cross-coupling reactions, the bromo substituent can also undergo other transformations. For example, it can be converted into an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium species (R-Li), through reaction with magnesium metal or an organolithium reagent, respectively. These highly reactive intermediates can then be reacted with a variety of electrophiles to introduce a wide range of substituents. However, the presence of the acidic N-H proton of the aniline group can be problematic for these reactions, often necessitating protection of the amine prior to the metal-halogen exchange.

Table 2: Representative Transformations of the Bromo Substituent on Bromoanilines

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagents | Product Type | Yield | Reference |

| ortho-Bromoaniline | Arylboronic ester | Suzuki-Miyaura | CataCXium A palladacycle, K3PO4 | Biaryl aniline | Good to excellent | nih.gov |

| 5-Bromo-1,2,3-trimethoxybenzene | Morpholine | Buchwald-Hartwig | Pd catalyst, base | N-Aryl morpholine | - | purdue.edu |

| 2-Amino-3-bromopyridine | Terminal alkyne | Sonogashira | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-alkynylpyridine | 72-96% | scirp.org |

| 4-Bromo-2-fluoro-3-trifluoromethylaniline | Cyclopropylboronic acid | Suzuki-Miyaura | Pd(OAc)2, Tricyclohexylphosphine, K3PO4 | 4-Cyclopropyl-2-fluoro-3-trifluoromethylaniline | - | google.com |

Manipulation of Fluoro Substituents in Complex Systems

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and transformation a significant challenge in synthetic chemistry. However, in electron-deficient aromatic systems, the fluorine atoms can become susceptible to nucleophilic aromatic substitution (SNAr). The presence of multiple halogen substituents on the aniline ring of this compound allows for complex and selective manipulations.

Research Findings:

Detailed studies on polyhalogenated anilines and benzenes have demonstrated that fluorine atoms can be selectively displaced by certain nucleophiles, even in the presence of other halogens like bromine or iodine. vanderbilt.edu This chemoselectivity is a cornerstone of their utility as synthetic intermediates. vanderbilt.edu While bromine and iodine atoms are typically targeted in metal-mediated cross-coupling reactions, fluorine atoms are more susceptible to nucleophilic displacement. vanderbilt.edu

One of the key strategies for manipulating the fluoro substituents involves nucleophilic aromatic substitution with thiolates. Research on similarly structured polyhaloanilines, such as 3,5-difluoro-2,4,6-trihaloanilines, shows that thiolate anions can selectively replace the fluorine atoms. vanderbilt.edu This transformation highlights a general principle where the high electronegativity of fluorine activates the aromatic ring for nucleophilic attack, making the C-F bond the point of reaction rather than the C-Br bond under these specific conditions. vanderbilt.edu

The general mechanism for nucleophilic aromatic substitution on activated fluoroarenes proceeds through a negatively charged intermediate. fluorine1.ru The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring which stabilize this intermediate. fluorine1.ru In the case of polyfluoroarenes, the fluorine atoms themselves act as activating groups.

The reaction conditions for such substitutions are critical for achieving high selectivity. For instance, the reaction of polyhaloarenes with sodium 1-propanethiolate can be carried out in solvents like dimethyl sulfoxide (B87167) (Me2SO) at elevated temperatures to achieve the displacement of fluorine. vanderbilt.edu

Below is a table summarizing representative reaction conditions for the nucleophilic substitution of fluorine in a related polyhalobenzene system.

| Reactant | Nucleophile | Solvent | Temperature | Product Type | Reference |

| Polyhaloarene | Sodium 1-propanethiolate/NaH | Me2SO | 90 °C | Thioether | vanderbilt.edu |

| Polyhaloarene | 1-Propanethiol/NaOH | 95% EtOH | 80 °C | Thioether | vanderbilt.edu |

These findings suggest that the fluoro groups in this compound can be selectively targeted by strong nucleophiles like thiolates. This reactivity allows for the strategic introduction of sulfur-containing functional groups, transforming the aniline core into more complex structures suitable for applications in pharmaceuticals and materials science. vanderbilt.edu The bromine atom, remaining intact under these nucleophilic conditions, is available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, further demonstrating the synthetic utility of this molecule as a polyfunctional building block. vanderbilt.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Bromo-2,3-difluoroaniline by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) provide definitive connectivity data.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum is often the starting point for structural elucidation. For this compound, the spectrum is expected to show signals corresponding to the two aromatic protons (H-4 and H-6) and the amine (-NH₂) protons.

The aromatic region of the ¹H NMR spectrum of this compound would feature two distinct multiplets. The electron-donating amine group and the electron-withdrawing halogen substituents (F, Br) create a unique electronic environment for each proton, leading to different chemical shifts.

H-4: This proton is expected to appear further downfield. It is coupled to the adjacent fluorine at C-3 (³JH-F) and the distant proton at C-6 (⁴JH-H). This would likely result in a complex multiplet, often appearing as a doublet of doublets or a triplet of doublets depending on the relative magnitudes of the coupling constants.

H-6: This proton is ortho to the bromine atom and meta to the amine group. It is coupled to the proton at C-4 (⁴JH-H) and the fluorine at C-2 (³JH-F), also resulting in a complex multiplet.

-NH₂ Protons: The two protons of the amine group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and possible chemical exchange. Its chemical shift can vary depending on the solvent and concentration.

The interpretation relies heavily on the analysis of coupling constants (J), which describe the magnitude of the interaction between nuclei. Heteronuclear coupling between protons and fluorine (JH-F) is particularly informative and typically larger than long-range proton-proton couplings (JH-H).

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Experimental data is not publicly available. Values are estimated based on analogous compounds.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 6.90 - 7.10 | ddd | ³JH4-F3 ≈ 7-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz, ⁵JH4-F2 ≈ 1-2 Hz |

| H-6 | 6.60 - 6.80 | ddd | ³JH6-F2 ≈ 8-11 Hz, ⁴JH6-H4 ≈ 2-3 Hz, ⁴JH6-F3 ≈ 4-6 Hz |

| -NH₂ | 3.80 - 4.20 | br s | - |

Nuclear Magnetic Relaxation Dispersion (NMRD) is an advanced technique that measures nuclear spin relaxation rates as a function of the external magnetic field strength. It is a powerful tool for studying molecular dynamics. In multi-spin systems like this compound, intramolecular spin-spin (scalar) couplings can have a pronounced influence on the relaxation dispersion profiles of the protons.

Studies on the closely related compound 5-bromo-2,4-difluoroaniline (B1273227) have demonstrated that at low magnetic fields, where the difference in Larmor frequencies of coupled spins becomes comparable to the scalar coupling constant (the strong coupling regime), the spin states are extensively mixed. This mixing creates additional pathways for nuclear spin relaxation that are not present at high fields. Consequently, the longitudinal relaxation rates of the protons show significant dispersion (variation) at low fields. This effect is a direct consequence of the coherent evolution of the spin system under the influence of both Zeeman and scalar coupling Hamiltonians. Analyzing these dispersion curves allows for the precise determination of scalar coupling constants and can provide insights into the rotational dynamics of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are influenced by the attached substituents, and crucially, the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F).

C-2 and C-3: These carbons, directly bonded to fluorine, will exhibit large coupling constants (¹JC-F), typically in the range of 240-260 Hz. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.

C-1, C-4, C-5, C-6: These carbons will also show smaller couplings to the fluorine atoms over two or more bonds (²JC-F, ³JC-F), which aids in their definitive assignment. For instance, C-1 will be split by the fluorine at C-2 (²JC-F), and C-4 will be split by the fluorine at C-3 (²JC-F). The carbon bearing the bromine atom (C-5) is typically identified by its relatively low intensity and a chemical shift around 110-120 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: Experimental data is not publicly available. Values are estimated based on analogous compounds.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | 135 - 140 | dd | ²JC1-F2 ≈ 15-25 Hz, ³JC1-F3 ≈ 3-7 Hz |

| C-2 | 148 - 152 | d | ¹JC2-F2 ≈ 240-250 Hz |

| C-3 | 145 - 149 | d | ¹JC3-F3 ≈ 245-255 Hz |

| C-4 | 118 - 122 | d | ²JC4-F3 ≈ 18-28 Hz |

| C-5 | 110 - 114 | d | ³JC5-F3, ⁴JC5-F2 ≈ 2-5 Hz |

| C-6 | 115 - 119 | d | ²JC6-F2 ≈ 20-30 Hz |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The spectrum of this compound would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions.

The key diagnostic feature would be the mutual coupling of these two adjacent fluorine atoms, giving rise to a three-bond fluorine-fluorine coupling constant (³JF-F), which is typically around 20 Hz for ortho-difluorobenzenes. Each fluorine signal would also be split by couplings to nearby protons, primarily H-4 and H-6. Running the ¹⁹F NMR experiment with proton decoupling would simplify the spectrum to two doublets, clearly revealing the ³JF-F coupling.

Table 3: Expected ¹⁹F NMR Spectral Data for this compound (Note: Experimental data is not publicly available. Values are estimated based on analogous compounds.)

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity (¹H-coupled) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -135 to -145 | dd | ³JF2-F3 ≈ 18-22 Hz, ³JF2-H6 ≈ 8-11 Hz |

| F-3 | -140 to -150 | dd | ³JF2-F3 ≈ 18-22 Hz, ³JF3-H4 ≈ 7-10 Hz |

Two-Dimensional NMR Techniques for Connectivity and Proximity

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the unambiguous assignment of all signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-4 and H-6, confirming their four-bond coupling (⁴JH-H) and their presence within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). An HSQC spectrum would show a correlation peak between the H-4 signal and the C-4 signal, and another between H-6 and C-6, providing direct and unambiguous assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (and sometimes longer-range H-F correlations). Key expected correlations for this compound would include:

H-4 correlating to C-2, C-5, and C-6.

H-6 correlating to C-1, C-2, and C-4.

The amine protons (-NH₂) correlating to C-1 and C-2.

By combining the information from COSY, HSQC, and HMBC spectra, every proton and carbon in the molecule can be assigned with high confidence, providing a complete and robust structural elucidation.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is essential for identifying the functional groups and fingerprint region of a molecule. For this compound, these methods would confirm the presence of the amine group, the aromatic ring, and the carbon-halogen bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. A theoretical FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to specific vibrational modes.

Key expected vibrational modes would include:

N-H Stretching: The primary amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene (B151609) ring are expected above 3000 cm⁻¹.

C-C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds are strong and would produce intense absorption bands, typically in the 1000-1400 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1590-1650 cm⁻¹.

Without experimental or computational studies, specific wavenumbers for these vibrations cannot be accurately tabulated.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar bonds (like C-F), Raman spectroscopy is often better for analyzing non-polar and symmetric bonds.

In an FT-Raman spectrum of this compound, one would expect to see:

Strong signals for the aromatic ring breathing modes.

Vibrations associated with the C-Br bond.

Symmetric vibrations that might be weak or absent in the FT-IR spectrum.

Detailed vibrational assignments require recorded spectra or computational analysis, which are not currently available in published literature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound, an aniline (B41778) derivative, is expected to show absorptions due to π → π* and n → π* electronic transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom. The substitution pattern (Br, F, NH₂) on the benzene ring acts as a chromophore and influences the wavelength of maximum absorption (λmax). Halogen and amino substituents (auxochromes) typically cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. However, precise λmax values and the corresponding molar absorptivity for this specific isomer are not documented.

Determination of Electronic Properties

The positions and intensities of absorption bands in the UV-Vis spectrum are directly related to the molecule's electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the spectrum would allow for the calculation of this energy gap, providing insight into the molecule's electronic structure and reactivity. Without spectral data, these properties cannot be determined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound (C₆H₄BrF₂N), the molecular weight is approximately 208.00 g/mol . A key feature in its mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one at M+ (for the ⁷⁹Br isotope) and one at M+2 (for the ⁸¹Br isotope).

The fragmentation of the molecular ion would likely involve characteristic losses of small molecules or radicals. Plausible fragmentation pathways for halogenated anilines include:

Loss of the bromine atom (·Br).

Loss of hydrogen cyanide (HCN) from the ring.

Cleavage of the C-N bond.

The exact m/z values and relative intensities of the fragment ions can only be determined through experimental analysis, which is not available in the reviewed literature.

Data Tables

Due to the lack of specific experimental or computational data in the public domain for this compound, data tables for FT-IR, FT-Raman, UV-Vis, and Mass Spectrometry cannot be generated.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₆H₄BrF₂N, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). The presence of bromine is particularly notable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Daltons (Da).

The theoretical exact mass of the monoisotopic molecular ion [M]⁺ of this compound, containing the ⁷⁹Br isotope, allows for its definitive identification. Any significant deviation between the measured exact mass and the calculated value would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₄BrF₂N |

| Isotope | ⁷⁹Br |

| Calculated Exact Mass [M]⁺ | 206.9546 u |

| Isotope | ⁸¹Br |

| Calculated Exact Mass [M+2]⁺ | 208.9525 u |

Note: This table represents theoretical data. Actual experimental values would be obtained from HRMS analysis.

LC-MS and GC-MS Techniques for Purity and Identity Confirmation

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the separation, detection, and identification of components within a sample. They are routinely employed to assess the purity of synthesized compounds like this compound and to confirm its identity.

In an LC-MS analysis, a liquid chromatograph separates the components of a mixture based on their interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides mass information for each component. The retention time from the liquid chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer together provide a high degree of confidence in the identification of the compound.

GC-MS operates on a similar principle, but with a gas chromatograph for separation, making it suitable for volatile and thermally stable compounds. In GC-MS, the fragmentation pattern of the molecule, generated by electron ionization, provides a molecular fingerprint that can be compared to spectral libraries for positive identification.

The selection between LC-MS and GC-MS would depend on the physicochemical properties of this compound and any potential impurities. For instance, less volatile or thermally labile impurities might be better characterized by LC-MS.

Table 2: Illustrative Purity and Identity Confirmation Data for this compound

| Analytical Technique | Parameter | Expected Result | Purpose |

| LC-MS | Retention Time (RT) | A single major peak at a characteristic RT | Purity Assessment & Identity Confirmation |

| m/z of Major Peak | [M+H]⁺ at 207.9624 and 209.9603 | Identity Confirmation | |

| GC-MS | Retention Time (RT) | A single major peak at a characteristic RT | Purity Assessment & Identity Confirmation |

| Molecular Ion Peak (m/z) | M⁺ at 207 and 209 | Identity Confirmation | |

| Key Fragmentation Ions (m/z) | Characteristic fragments of the aniline ring | Structural Elucidation |

Note: The values in this table are illustrative and would be determined experimentally.

Computational and Theoretical Studies on 5 Bromo 2,3 Difluoroaniline

Molecular Modeling and Dynamics Simulations

Prediction of Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. For 5-Bromo-2,3-difluoroaniline, several key intermolecular interactions are predicted to be significant, including hydrogen bonding, halogen bonding, and π-stacking interactions.

Hydrogen Bonding: The primary site for hydrogen bonding is the amino (-NH₂) group, which can act as a hydrogen bond donor. dntb.gov.uanih.gov In a crystalline structure, it is anticipated that the hydrogen atoms of the amino group will form N-H···N or N-H···F interactions with neighboring molecules. The presence of two electronegative fluorine atoms ortho to the amino group can influence the acidity of the N-H protons, potentially strengthening these hydrogen bonds.

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the context of this compound, the bromine atom could form Br···N or Br···F halogen bonds with adjacent molecules, contributing to the stability of the crystal lattice. Computational models, such as those analyzing the molecular electrostatic potential (MEP), can predict the location and magnitude of the σ-hole on the bromine atom, thus indicating its propensity to engage in halogen bonding.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in quantifying the energies of these various intermolecular interactions. nih.gov By calculating the interaction energies for different molecular dimer configurations, the most stable arrangements can be identified.

| Interaction Type | Donor | Acceptor | Predicted Relative Strength |

| Hydrogen Bond | N-H (Amino group) | N (Amino group), F | Strong |

| Halogen Bond | C-Br | N (Amino group), F | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate to Weak |

| Van der Waals | All atoms | All atoms | Weak |

Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, computational chemistry can be used to explore various reaction types, such as electrophilic aromatic substitution and nucleophilic reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. vedantu.comchemistrysteps.com However, the presence of three halogen substituents, which are deactivating, complicates the reactivity pattern. Computational methods can be employed to model the attack of an electrophile on the aromatic ring. By calculating the energies of the possible sigma complexes (Wheland intermediates), the preferred sites of substitution can be predicted. The transition state for the rate-determining step (the formation of the sigma complex) can be located and its energy calculated, providing an estimate of the activation energy for the reaction.

Reaction with Radicals: The reactions of aniline (B41778) derivatives with radicals, such as the hydroxyl radical (•OH), are of environmental and biological interest. mdpi.com Computational studies can map out the potential energy surface for such reactions. For this compound, this would involve investigating hydrogen abstraction from the amino group versus radical addition to the aromatic ring. Transition state theory can then be used in conjunction with the calculated activation energies to determine theoretical reaction rate constants. mdpi.com

Computational Approaches: Quantum mechanical methods like DFT are widely used to study reaction mechanisms. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for organic reactions. mdpi.comresearchgate.net The nature of stationary points on the potential energy surface (minima for reactants, products, and intermediates; first-order saddle points for transition states) is confirmed by frequency calculations. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer interactions during the reaction. nih.gov

| Reaction Type | Key Computational Insights |

| Electrophilic Substitution | Prediction of regioselectivity, activation energies, characterization of Wheland intermediates. |

| Nucleophilic Substitution | Feasibility assessment, activation barriers for substitution at halogenated positions. |

| Radical Reactions | Identification of major reaction pathways (e.g., H-abstraction vs. addition), calculation of rate constants. |

Influence of Halogen Substituents on Electronic Properties and Reactivity

Inductive and Resonance Effects: Fluorine is the most electronegative element, and bromine is also highly electronegative. Therefore, all three halogen atoms exert a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the aromatic ring and the nitrogen atom. researchgate.netyoutube.com

Impact on Basicity: The inductive withdrawal of electron density by the halogens reduces the availability of the lone pair on the nitrogen atom, thereby decreasing the basicity of the aniline derivative compared to unsubstituted aniline. youtube.comdoubtnut.com Computational calculations of the proton affinity or the pKa value can quantify this effect.

Reactivity and Molecular Orbitals: The interplay of these electronic effects modulates the molecule's reactivity. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack, making reactions slower than in aniline. chemistrysteps.com However, the directing effect of the amino group still channels incoming electrophiles to the available ortho and para positions.

Computational chemistry provides valuable descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the halogen substituents are expected to lower the energy of the HOMO, reflecting the decreased nucleophilicity.

| Property | Influence of Halogen Substituents | Computational Descriptor |

| Basicity | Decreased due to inductive electron withdrawal. | Calculated pKa, Proton Affinity |

| Reactivity towards Electrophiles | Deactivated ring due to inductive withdrawal. | HOMO Energy, HOMO-LUMO Gap |

| Dipole Moment | Significantly altered due to the presence of polar C-F and C-Br bonds. | Calculated Dipole Moment |

| C-N Bond Character | Potential for increased double bond character due to resonance. researchgate.net | Calculated Bond Lengths and Bond Orders |

Applications in Advanced Medicinal Chemistry Research

Mechanistic Studies of Biological Interactions

Mechanistic insights into how 5-Bromo-2,3-difluoroaniline-containing molecules exert their biological effects are crucial for rational drug design. In the study of trifluoro-aniline compounds as antimicrobial agents, the proposed mechanism of action involved direct interaction with the bacterial cell envelope. The research indicated that active trifluoro-aniline derivatives caused "noticeable destruction to the membrane of bacterial cells," suggesting that their mode of action is bactericidal, leading to a loss of membrane integrity and subsequent cell death. This membrane disruption is a key mechanistic detail that differentiates these compounds from those that might inhibit intracellular targets.

Elucidation of Molecular Targets and Pathways

The incorporation of the 5-bromo-2,3-difluorophenyl moiety into larger molecular frameworks has been instrumental in the development of compounds designed to interact with specific biological targets, particularly protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Research in this area has led to the synthesis of a series of pyrimidinyl-amine derivatives where this compound is a key structural component. These compounds have been investigated for their potential to inhibit the activity of various protein kinases. The rationale behind using this specific aniline (B41778) derivative lies in the electronic properties conferred by the fluorine and bromine substituents, which can influence the binding affinity and selectivity of the final compound for the ATP-binding site of a target kinase.

A significant focus has been on the development of N-(5-bromo-2,3-difluorophenyl)pyrimidin-2-amine derivatives. These molecules are designed to act as hinge-binders, a common motif in kinase inhibitors, where the pyrimidine (B1678525) core forms hydrogen bonds with the backbone of the kinase hinge region. The 5-bromo-2,3-difluorophenyl group then extends into a hydrophobic pocket, and its specific substitution pattern is critical for optimizing interactions within this pocket and for conferring selectivity against a panel of different kinases.

While the broader class of pyrimidinyl-amines is known to target a range of kinases, including receptor tyrosine kinases and intracellular signaling kinases, the precise molecular targets for derivatives of this compound are often determined through extensive screening against kinase panels. The findings from these studies help to elucidate the specific kinases and, by extension, the cellular pathways that are modulated by these compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

The this compound scaffold is particularly amenable to Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the structure of derivatives and assessing their biological activity, medicinal chemists can deduce the key molecular features required for a desired therapeutic effect.

In the context of N-(5-bromo-2,3-difluorophenyl)pyrimidin-2-amine based kinase inhibitors, SAR studies have explored the impact of various substituents on the pyrimidine ring. These studies aim to understand how different chemical groups at specific positions influence the inhibitory activity against target kinases.

For instance, the introduction of different moieties at the 4- and 5-positions of the pyrimidine ring, while keeping the N-(5-bromo-2,3-difluorophenyl) group at the 2-position constant, has allowed for a systematic evaluation of the SAR. The data from these studies reveal critical insights into the steric and electronic requirements of the kinase's active site.

The following table summarizes the generic structure and the impact of substitutions at the R1 and R2 positions on the pyrimidine core, based on the general findings in the field for this class of compounds.

| Compound Series | R1 Substituent | R2 Substituent | General Impact on Kinase Inhibitory Activity |

| A | Hydrogen | Varied Aryl/Heteroaryl | Modifications at this position significantly influence potency and selectivity by interacting with the solvent-exposed region of the kinase. |

| B | Small Alkyl | Varied Aryl/Heteroaryl | Introduction of a small alkyl group can provide additional hydrophobic interactions, potentially increasing potency. |

| C | Hydrogen | Substituted Phenyl | Substituents on the phenyl ring (e.g., methoxy, chloro) can fine-tune electronic properties and solubility, impacting cell-based activity. |

These SAR studies are fundamental to the iterative process of drug design and development. The findings guide the synthesis of new analogues with improved profiles, bringing researchers closer to identifying a clinical candidate. The presence of the bromine atom on the this compound moiety also offers a potential site for further chemical modification through cross-coupling reactions, allowing for the exploration of an even broader chemical space.

Applications in Agrochemical and Specialty Chemical Synthesis

Intermediate in Pesticide Development and Crop Protection Agents

While direct synthesis pathways for commercial pesticides using 5-Bromo-2,3-difluoroaniline are not extensively documented in available sources, the broader class of brominated and fluorinated anilines plays a crucial role in the agrochemical industry. For instance, the related compound 4-Bromo-3,5-difluoroaniline is recognized as a key intermediate in the synthesis of various agrochemicals, contributing to the development of effective pesticides for crop protection. chemimpex.com The structural similarities suggest that this compound could serve a similar function as a building block for novel active ingredients in herbicides, fungicides, and insecticides. The introduction of the bromo-difluoroaniline moiety can influence the molecule's binding affinity to target enzymes or receptors in pests, potentially leading to enhanced efficacy.

Use in the Production of Specialty Chemicals for Diverse Industrial Applications

In the realm of specialty chemicals, bromo-difluoroanilines are utilized in the creation of advanced materials. The unique combination of bromine and fluorine substituents enhances the reactivity and selectivity of these compounds in chemical reactions, making them ideal for producing fine chemicals and advanced materials. chemimpex.com For example, a related isomer, 4-Bromo-3,5-difluoroaniline, is used in creating materials like polymers and coatings with improved chemical resistance and durability. chemimpex.com This suggests a potential application for this compound in the synthesis of specialty polymers and other high-performance materials where chemical stability and specific electronic properties are desired.

Contribution to the Development of Dyes and Pigments

The synthesis of dyes and pigments often involves aromatic amine intermediates. Compounds such as 4-Bromo-3,5-difluoroaniline are utilized in the production of dyes and pigments. chemimpex.com The aniline (B41778) functional group serves as a chromophore or can be readily converted into a diazonium salt, a key intermediate in the synthesis of azo dyes. The presence of halogen substituents can modulate the color and lightfastness of the final dye molecule. While specific examples of dyes synthesized from this compound are not readily found, its structural characteristics make it a plausible candidate for a precursor in the development of novel colorants with specific properties.

Applications in Materials Science and Engineering

Precursor for Novel Functional Materials

As a foundational monomer, 5-Bromo-2,3-difluoroaniline holds the potential for creating a new generation of functional materials with enhanced capabilities. Its trifunctional nature—an amino group for polymerization and two different halogen atoms for further modification or to influence intermolecular interactions—opens up a wide design space for materials scientists.

The integration of this compound into polymer chains can lead to materials with superior thermal stability, chemical resistance, and specific surface properties. Fluorinated polymers, in general, are known for their high thermal stability and hydrophobicity. sigmaaldrich.com The incorporation of fluorine atoms, as seen in this compound, can produce polymers with low surface energy, making them suitable for applications such as non-stick and anti-graffiti coatings. sigmaaldrich.cometnatec.com

Research into fluorinated polyester (B1180765) resins has demonstrated their effectiveness in creating durable anti-graffiti coatings that exhibit excellent weatherability and chemical resistance when crosslinked with polyisocyanates. etnatec.com While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the known properties of similar fluorinated and brominated compounds suggest its high potential. The bromine atom, in addition to influencing the electronic properties, can serve as a site for further functionalization or as a handle for cross-linking reactions, potentially enhancing the mechanical and thermal properties of the resulting polymers and coatings. The presence of bromine is also known to impart flame-retardant properties to polymers.

Table 1: Potential Properties Enhanced by Incorporating this compound into Polymers and Coatings

| Property | Influence of Halogenation | Potential Application |

| Thermal Stability | The strong carbon-fluorine bond contributes to higher degradation temperatures. nih.gov | High-temperature resistant polymers and coatings. |

| Chemical Resistance | Fluorine atoms create a protective barrier against chemical attack. nih.gov | Linings for chemical storage and transport. |

| Hydrophobicity | Low surface energy imparted by fluorine atoms repels water. sigmaaldrich.com | Water-repellent coatings for various surfaces. |

| Flame Retardancy | Bromine atoms can interfere with the combustion cycle. | Fire-resistant materials for construction and electronics. |

| Adhesion | The polarity introduced by halogen atoms can influence adhesion to substrates. | Primers and adhesion promoters. |

The field of organic electronics is continuously searching for new materials with optimized charge transport properties. Halogenated aromatic compounds are of particular interest due to the ability of halogen atoms to influence the molecular packing and electronic energy levels of the material. The introduction of electron-withdrawing fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. nih.gov This tuning of energy levels is crucial for improving the performance and stability of organic field-effect transistors (OFETs). nih.gov

While direct applications of this compound in OFETs are still an emerging area of research, studies on similar electron-deficient planar aromatic compounds have shown promising results for ambient stable solution-processed OFETs. nih.gov The specific arrangement of fluorine and bromine atoms in this compound can lead to unique solid-state packing, which is a critical factor for efficient charge transport. The bromine atom can also be utilized for subsequent cross-coupling reactions to extend the conjugated system, a common strategy in the design of high-performance organic semiconductors.

Influence of Halogenation on Material Properties

The presence, number, and position of halogen atoms on an aromatic ring have a profound impact on the resulting material's bulk properties. These effects stem from the influence of the halogens on intermolecular interactions and the self-assembly behavior of the molecules.

Self-assembly is a powerful tool for creating ordered nanostructures from molecular building blocks. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly being utilized to direct the self-assembly of organic molecules. The strength and directionality of halogen bonds can be tuned by changing the halogen atom and its electronic environment.

The bromine atom in this compound can act as a halogen bond donor, while the nitrogen of the amine group and the fluorine atoms can act as halogen bond acceptors. This combination of donor and acceptor sites can lead to the formation of well-defined supramolecular structures. The specific ortho- and meta-positioning of the fluorine atoms relative to the amine and bromine can induce specific dihedral angles and steric hindrances that guide the self-assembly process into unique and potentially useful morphologies. While detailed studies on the self-assembly of this compound are not yet widely reported, the principles of halogen-driven self-assembly suggest a rich potential for creating novel nanostructured materials.

The electron-withdrawing nature of the fluorine atoms and the polarizable nature of the bromine atom in this compound significantly influence its intermolecular interactions. These interactions are crucial for determining the packing of molecules in the solid state, which in turn affects properties like melting point, solubility, and charge transport.

The presence of both C-F···H and N-H···F hydrogen bonds, as well as C-Br···N and C-Br···F halogen bonds, can be anticipated. These diverse non-covalent interactions can lead to complex and robust three-dimensional networks. The interplay between these different types of interactions, dictated by the specific substitution pattern of this compound, will ultimately determine the macroscopic properties of materials derived from it. Understanding and controlling these interactions is key to the rational design of functional materials with desired characteristics.

Emerging Research Areas and Future Perspectives

Exploration in Catalysis and Reaction Development

The presence of a bromine atom on the aniline (B41778) ring makes 5-Bromo-2,3-difluoroaniline an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net Future research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability for reactions involving this and similar building blocks.

Key areas of exploration include:

Low-Loading Palladium Catalysis: Research into highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., BippyPhos), allows for significantly lower catalyst loadings (e.g., <0.5 mol%). nih.govnih.gov This reduces cost and minimizes palladium contamination in the final product, a critical consideration in pharmaceutical manufacturing. acs.org

Novel Ligand Design: The development of new ligands is crucial for enhancing catalyst performance. For substrates like fluorinated anilines, ligands are being designed to promote the turnover-limiting reductive elimination step, which can be challenging due to the electron-withdrawing nature of the fluoroalkyl groups. nih.govnih.gov

Broader Reaction Scope: Efforts are underway to expand the types of coupling partners that can be used with this compound. This includes developing robust protocols for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Heck (C-C) reactions, enabling the introduction of diverse functional groups at the 5-position. researchgate.netacs.org

A summary of relevant palladium-catalyzed reactions is presented below.

| Reaction Name | Bond Formed | Typical Coupling Partner | Catalyst System (Example) |

| Suzuki-Miyaura | C-C | Boronic Acids/Esters | Pd(OAc)₂, PPh₃ |

| Buchwald-Hartwig Amination | C-N | Amines, Amides | [Pd(allyl)Cl]₂, AdBippyPhos |

| Heck Coupling | C-C (alkene) | Alkenes | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI |

This table presents examples of common palladium-catalyzed cross-coupling reactions applicable to aryl bromides like this compound.

Integration with Automated Synthesis and High-Throughput Screening

The demand for rapid discovery and optimization of new bioactive molecules has spurred the integration of automated synthesis platforms with high-throughput screening (HTS). oxfordglobal.comacs.orgnih.gov this compound is an excellent candidate for inclusion in these workflows as a fluorinated building block.

Automated Library Synthesis: Automated systems, including liquid handlers and flow chemistry reactors, can utilize building blocks like this compound to rapidly generate large libraries of related compounds. nih.govnih.gov By systematically reacting the bromine or amine functionalities with a diverse set of reagents, thousands of unique derivatives can be synthesized with minimal manual intervention. nih.gov This accelerates the design-make-test-analyze cycle in drug discovery. nih.gov

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be directly screened for biological activity using HTS assays. nih.gov The fluorine atoms in the aniline core are particularly advantageous for certain screening techniques. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) screening is a powerful method for identifying and characterizing ligand binding to protein targets. adelphi.eduresearchgate.net The unique ¹⁹F NMR signal provides a clean background, allowing for the rapid screening of compound mixtures to identify potential drug leads. adelphi.eduresearchgate.net

Advanced Characterization Techniques for In-Situ Monitoring

To optimize and control the complex chemical reactions involving this compound, researchers are increasingly turning to advanced, in-situ monitoring techniques. These Process Analytical Technologies (PAT) provide real-time information about reaction kinetics, mechanisms, and the formation of intermediates or impurities. mt.com

Key in-situ monitoring technologies include:

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of the concentration of reactants, products, and key intermediates directly within the reaction vessel. mt.com This data is crucial for understanding reaction progress and ensuring consistency between batches.

Online High-Performance Liquid Chromatography (HPLC): By integrating an HPLC system directly with the reactor, it is possible to automatically draw and analyze samples in near real-time. acs.org This provides quantitative data on the conversion of starting materials and the formation of products and byproducts, which is essential for optimizing reaction conditions like temperature, catalyst loading, and reaction time. acs.org

These techniques are particularly valuable for organometallic reactions, such as the palladium-catalyzed couplings mentioned earlier, which can be sensitive to reaction conditions and involve transient intermediates. rsc.orgresearchgate.net

Design of Next-Generation Fluorinated Aromatic Systems

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govscispace.comresearchgate.net Fluorine can improve metabolic stability, binding affinity, and lipophilicity. researchgate.netdovepress.com this compound serves as a key building block for the rational design of new, complex fluorinated aromatic systems. nih.govnih.gov

Future directions in this area include:

Bioisosteric Replacement: The difluoroaniline motif can act as a bioisostere for other chemical groups, helping to fine-tune a molecule's properties while maintaining its biological activity. nih.govscispace.com The specific 2,3-difluoro substitution pattern offers a unique electronic and conformational profile compared to other fluorinated anilines.

Scaffold for Novel Therapeutics and Agrochemicals: The dual functionality of this compound (a nucleophilic amine and a handle for cross-coupling) allows it to be elaborated into a wide range of more complex structures. Researchers are using this scaffold to build novel candidates for pharmaceuticals and agrochemicals, leveraging the beneficial properties imparted by the fluorine atoms. nih.govmdpi.com

Development of New Fluorination Methodologies: While this compound is a building block, the broader field continues to evolve with new methods for incorporating fluorine. nih.govmdpi.com Research into late-stage fluorination and the development of novel fluorinating agents will complement the building block approach, providing more tools for creating sophisticated fluorinated molecules. mdpi.commarketresearchcommunity.com

The continued exploration of this and similar fluorinated building blocks is expected to yield new molecules with tailored properties for a wide range of applications, from medicine to materials science. researchgate.net

常见问题

Basic: What are the optimal synthetic routes for 5-Bromo-2,3-difluoroaniline?

Methodological Answer:

The synthesis typically involves sequential halogenation of aniline derivatives. A validated approach starts with 2,3-difluoroaniline subjected to bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or acetic acid) at 0–5°C to minimize over-substitution . Alternatively, diazotization of 2,3-difluoroaniline followed by Sandmeyer bromination (CuBr/HBr) can selectively introduce bromine at the 5-position . Yield optimization (~65–75%) requires precise stoichiometric control of brominating agents and inert atmospheres to suppress side reactions.

Basic: How should researchers purify this compound to >98% purity?

Methodological Answer:

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate 9:1) to remove unreacted precursors and di-brominated byproducts. Recrystallization in ethanol/water (1:3 v/v) at −20°C yields high-purity crystals . Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) or GC-MS (retention time ~8.2 min, m/z 223 [M⁺]) . For storage, keep under argon at −20°C to prevent amine oxidation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR (DMSO-d₆): Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) with splitting patterns confirming substitution positions .

- ¹⁹F NMR : Distinct signals for F-2 (δ −115 ppm) and F-3 (δ −122 ppm) correlate with electronic environments .

- HRMS : Exact mass [M+H]⁺ = 224.9199 (calculated) vs. observed 224.9195 confirms molecular formula .

- X-ray crystallography (if available): Resolves steric effects from halogen crowding, validated by CCDC databases .

Advanced: How does the electronic interplay of Br/F substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The ortho-fluorine at C-2 deactivates the ring via inductive effects, directing electrophilic attacks to the C-5 bromine position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes substitution at Br, retaining fluorine integrity. Computational studies (DFT) show the C-Br bond dissociation energy (BDE) decreases by ~15 kcal/mol compared to non-fluorinated analogs, enhancing reactivity . For Buchwald-Hartwig aminations, use XPhos precatalysts to avoid defluorination .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent polarity and catalyst loading . For example:

- Pd-catalyzed arylations in DMF yield 40–50% due to competing proto-dehalogenation, while DMSO increases yields to 65% by stabilizing Pd intermediates .

- Validate reproducibility via control experiments :

- Track intermediates by TLC (Rf = 0.5 in hexane/EtOAc).

- Use in-situ IR to monitor C-Br bond cleavage (~550 cm⁻¹) .

Advanced: What strategies mitigate fluorine loss during functionalization of this compound?

Methodological Answer:

Fluorine retention requires:

- Low-temperature conditions (−10°C) for SNAr reactions to minimize C-F bond cleavage.

- Bulky ligands (e.g., DavePhos) in Pd catalysis reduce β-fluoride elimination .

- Microwave-assisted synthesis (100°C, 10 min) in ionic liquids (e.g., [BMIM]PF₆) accelerates coupling while preserving F substituents .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (amine sensitivity).

- Ventilation : Use fume hoods; airborne exposure limits ≤1 mg/m³ .

- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

- Waste disposal : Incinerate in halogen-approved containers to avoid toxic HBr/HF emissions .

Advanced: How can computational modeling predict reactivity trends in this compound?

Methodological Answer:

- DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) map electrostatic potentials, identifying electron-deficient C-Br as the primary reactive site .

- Molecular dynamics (MD) simulations (AMBER) model solvation effects, showing THF stabilizes transition states better than DCM .

- SAR studies : Hammett σ constants (σm-F = +0.34, σp-Br = +0.26) quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。